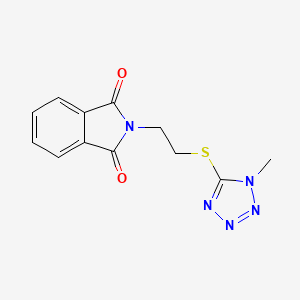

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione is a compound with a molecular formula of C12H11N5O2S and a molecular weight of 289.31 g/mol This compound is characterized by the presence of a tetrazole ring, a thioether linkage, and an isoindoline-1,3-dione moiety

Preparation Methods

The synthesis of 2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate isoindoline-1,3-dione derivative . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride (LAH).

Scientific Research Applications

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione is not fully understood. it is believed to interact with various molecular targets through its reactive functional groups. The tetrazole ring and thioether linkage may play a role in binding to specific enzymes or receptors, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:

1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring and a thiol group, but lacks the isoindoline-1,3-dione moiety.

2-(2-(1H-tetrazol-5-yl)ethyl)-1H-isoindole-1,3(2H)-dione: This compound is structurally similar but does not have the methyl group on the tetrazole ring.

Biological Activity

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes an isoindoline core and a tetrazole moiety, which are known for their diverse biological activities. The presence of the thioether group enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of isoindoline-1,3-dione exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 10.0 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of tetrazole-containing compounds have been extensively studied. Research indicates that similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 150 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds in this class have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Antimicrobial Action : The tetrazole ring enhances interaction with microbial targets, resulting in effective inhibition.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several isoindoline derivatives and tested their anticancer activity against human lung adenocarcinoma cells (A549). Among them, this compound demonstrated promising results with an IC50 value indicating potent activity (exact value TBD).

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial effects of tetrazole derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity with an MIC comparable to standard antibiotics.

Properties

Molecular Formula |

C12H11N5O2S |

|---|---|

Molecular Weight |

289.32 g/mol |

IUPAC Name |

2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C12H11N5O2S/c1-16-12(13-14-15-16)20-7-6-17-10(18)8-4-2-3-5-9(8)11(17)19/h2-5H,6-7H2,1H3 |

InChI Key |

OSDSNSFMLBPLJV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.